Imidazo(2,1-b)oxazole, 2-butyl-2,3-dihydro-2-methyl-6-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazo(2,1-b)oxazole, 2-butyl-2,3-dihydro-2-methyl-6-nitro- is a heterocyclic compound that belongs to the imidazole family This compound is characterized by its unique structure, which includes an imidazole ring fused with an oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Imidazo(2,1-b)oxazole, 2-butyl-2,3-dihydro-2-methyl-6-nitro- typically involves a multi-step process. One common method includes the initial N-alkylation reaction of the imidazole substrate, followed by base-promoted deprotonation to form an enolate anion. This intermediate then undergoes cyclization via an intramolecular SNAr reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been reported to enhance the efficiency and yield of the reaction . Additionally, the reaction conditions are optimized to ensure the purity and stability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Imidazo(2,1-b)oxazole, 2-butyl-2,3-dihydro-2-methyl-6-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group position.
Cyclization: The formation of the compound itself involves cyclization reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as potassium carbonate and dimethylformamide are used in nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include derivatives with modified functional groups, such as amino derivatives from the reduction of the nitro group.
Wissenschaftliche Forschungsanwendungen
Imidazo(2,1-b)oxazole, 2-butyl-2,3-dihydro-2-methyl-6-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored as a potential therapeutic agent for various diseases, including tuberculosis.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of Imidazo(2,1-b)oxazole, 2-butyl-2,3-dihydro-2-methyl-6-nitro- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as pantothenate synthetase in Mycobacterium tuberculosis . This inhibition disrupts essential metabolic pathways, leading to the antimicrobial effects observed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo(2,1-b)thiazole: Similar structure but with a sulfur atom replacing the oxygen in the oxazole ring.
Benzo(d)imidazo(2,1-b)thiazole: Contains a benzene ring fused with the imidazole-thiazole structure.
Uniqueness
Imidazo(2,1-b)oxazole, 2-butyl-2,3-dihydro-2-methyl-6-nitro- is unique due to its specific substitution pattern and the presence of the nitro group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
127692-22-2 |
---|---|
Molekularformel |
C10H15N3O3 |
Molekulargewicht |
225.24 g/mol |
IUPAC-Name |
2-butyl-2-methyl-6-nitro-3H-imidazo[2,1-b][1,3]oxazole |
InChI |
InChI=1S/C10H15N3O3/c1-3-4-5-10(2)7-12-6-8(13(14)15)11-9(12)16-10/h6H,3-5,7H2,1-2H3 |
InChI-Schlüssel |
YPLGANYGSFFJHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1(CN2C=C(N=C2O1)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.